Methyl 4-{[(1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinolin-3-yl)carbonyl]amino}benzoate
Description
Methyl 4-{[(1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinolin-3-yl)carbonyl]amino}benzoate is a synthetic organic compound characterized by a benzoate ester backbone linked to a substituted quinolin-3-yl moiety via a carbamoyl group. The quinoline core features a 1-ethyl substituent at position 1, a methoxy group at position 6, and a ketone at position 2. Its complexity and functional groups (e.g., ester, carbamoyl, and heterocyclic rings) align with compounds used in herbicide design .
Properties
Molecular Formula |
C21H20N2O5 |
|---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
methyl 4-[(1-ethyl-6-methoxy-4-oxoquinoline-3-carbonyl)amino]benzoate |
InChI |
InChI=1S/C21H20N2O5/c1-4-23-12-17(19(24)16-11-15(27-2)9-10-18(16)23)20(25)22-14-7-5-13(6-8-14)21(26)28-3/h5-12H,4H2,1-3H3,(H,22,25) |
InChI Key |
AXSNDIAFKBQPPN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=CC(=C2)OC)C(=O)NC3=CC=C(C=C3)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[(1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinolin-3-yl)carbonyl]amino}benzoate typically involves multiple steps. One common method starts with the preparation of the quinoline core, followed by the introduction of the methoxy and ethyl groups. The final step involves the coupling of the quinoline derivative with methyl 4-aminobenzoate under specific reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinolin-3-yl)carbonyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.
Scientific Research Applications
Methyl 4-{[(1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinolin-3-yl)carbonyl]amino}benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying quinoline chemistry.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions, cellular pathways, and potential therapeutic effects.
Medicine: Due to its quinolone core, the compound is investigated for its antimicrobial, antiviral, and anticancer properties.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Methyl 4-{[(1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinolin-3-yl)carbonyl]amino}benzoate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with sulfonylurea herbicides and other methyl benzoate derivatives. Below is a comparative analysis based on the evidence:
Table 1: Key Structural and Functional Comparisons
Key Observations:
Core Heterocyclic Systems: The target compound’s quinoline core distinguishes it from triazine- or pyrimidine-based analogues (e.g., ethametsulfuron, metsulfuron). Quinoline derivatives often exhibit enhanced lipophilicity and varied binding modes compared to triazines, which may influence bioavailability and target specificity . Sulfonylurea herbicides (e.g., ethametsulfuron) rely on triazine rings for acetolactate synthase (ALS) inhibition, a mechanism unlikely in the quinoline-based target compound .
Functional Group Variations :
- The carbamoyl linkage in the target compound contrasts with the carbamoylsulfamoyl groups in sulfonylureas, which are critical for ALS binding .
- The absence of a sulfonyl group in the target compound suggests divergent biochemical interactions compared to sulfonylureas.
Physicochemical Properties: The methoxy and ethyl groups on the quinoline ring may enhance metabolic stability compared to shorter-chain substituents in triazine analogues .
Research Findings and Implications
- Sulfonylurea Herbicides: Ethametsulfuron and metsulfuron methyl esters inhibit ALS, disrupting branched-chain amino acid synthesis in plants. Their triazine-carbamoylsulfamoyl architecture is optimized for this target .
- Aryloxyphenoxypropionates: Haloxyfop methyl ester’s pyridinyl-oxy group enables acetyl-CoA carboxylase (ACCase) inhibition, a mechanism distinct from both sulfonylureas and the quinoline-based target .
- Target Compound’s Uniqueness: The quinoline-carbamoyl-benzoate structure may interact with novel enzymatic targets or exhibit non-herbicidal activity (e.g., antimicrobial or kinase inhibition), warranting further investigation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
